Product packaging for Cyclopropyl(4-nitrophenyl)sulfane(Cat. No.:CAS No. 851008-48-5)

Cyclopropyl(4-nitrophenyl)sulfane

Cat. No.: B3038289
CAS No.: 851008-48-5
M. Wt: 195.24 g/mol
InChI Key: UELKGKJGKADBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropyl(4-nitrophenyl)sulfane (CAS 851008-48-5) is an aryl cyclopropyl sulfide that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. With the molecular formula C 9 H 9 NO 2 S and a molecular weight of 195.24 g/mol, this compound is characterized by its nitrophenyl and cyclopropyl sulfide functional groups . Aryl cyclopropyl sulfides are noteworthy synthons in organic synthesis and are present in the framework of several biologically active compounds, often in their oxidized forms as sulfones or sulfoximines . These structures are found in development candidates for treating conditions such as type II diabetes and small cell lung cancer, making the this compound a relevant scaffold for medicinal chemistry research . In synthetic applications, the cyclopropyl group adjacent to the sulfur atom can be deprotonated with strong bases to form a reactive cyclopropyllithium species. This carbanion can undergo reactions with alkyl halides, epoxides, and carbonyl compounds, enabling ring-opening and ring-expansion sequences to construct complex molecules like β-thioaryl ketones and cyclobutanones . The compound should be stored sealed and dry at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B3038289 Cyclopropyl(4-nitrophenyl)sulfane CAS No. 851008-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKGKJGKADBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Analysis and Structural Characterization of Cyclopropyl 4 Nitrophenyl Sulfane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR Characterization, Including Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of Cyclopropyl(4-nitrophenyl)sulfane is characterized by two distinct regions: the downfield aromatic region and the upfield aliphatic region.

The 4-nitrophenyl group displays a classic AA'BB' system, which often appears as two distinct doublets due to the strong para-substitution pattern. The protons ortho to the electron-withdrawing nitro group (H-3, H-5) are deshielded and appear at a lower field, typically around δ 8.10-8.25 ppm. The protons ortho to the sulfur atom (H-2, H-6) are found slightly upfield, generally in the range of δ 7.20-7.40 ppm. The coupling constant between these adjacent aromatic protons (³JHH) is typically in the range of 8.0-9.0 Hz.

The cyclopropyl (B3062369) protons present a more complex pattern due to their unique chemical and magnetic environments. The methine proton (CH-S) attached directly to the sulfur atom is expected to appear as a multiplet further downfield than the methylene (B1212753) protons due to the influence of the adjacent sulfur. The four methylene protons (-CH₂-CH₂-) of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns (multiplets) in the upfield region, typically between δ 0.6 and 1.2 ppm. The geminal and vicinal coupling constants within the cyclopropyl ring are distinctive and crucial for confirming the ring's integrity.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are estimated based on typical values for similar structural motifs)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (ortho to NO₂)8.10 - 8.25d~8.5
Aromatic H (ortho to S)7.20 - 7.40d~8.5
Cyclopropyl-CH (methine)2.00 - 2.50m-
Cyclopropyl-CH₂ (methylene)0.60 - 1.20m-

¹³C NMR Characterization, Including Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic and cyclopropyl carbons.

The aromatic carbons show a predictable pattern. The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded and appears far downfield, often around δ 147 ppm. The carbon atom attached to the sulfur (C-S) is also found downfield, typically near δ 145 ppm. The aromatic CH carbons ortho and meta to the nitro group have characteristic shifts around δ 124 ppm and δ 126 ppm, respectively. rsc.org

The cyclopropyl carbons are found in the upfield region. The methine carbon (CH-S) is expected around δ 15-20 ppm, while the methylene carbons (-CH₂-) would appear at approximately δ 8-12 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are estimated based on typical values for similar structural motifs)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-S (Aromatic)~145
C-NO₂ (Aromatic)~147
CH (Aromatic, ortho to NO₂)~124
CH (Aromatic, ortho to S)~126
CH (Cyclopropyl, methine)15 - 20
CH₂ (Cyclopropyl, methylene)8 - 12

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. bas.bg

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a clear correlation between the aromatic protons on the nitrophenyl ring and also reveal the coupling network within the complex, overlapping signals of the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., the methine CH-S proton) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the cyclopropyl group and the nitrophenyl group through the sulfur atom. For instance, a correlation would be expected between the cyclopropyl methine proton and the aromatic carbon C-S, confirming the C-S bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Vibrational Modes (e.g., S-N stretching, C-H stretching)

The IR spectrum of this compound is dominated by the very strong absorptions of the nitro group.

NO₂ Stretching: Two intense bands are characteristic of the nitro group: the asymmetric stretching vibration, typically found in the region of 1515-1530 cm⁻¹, and the symmetric stretching vibration, which appears around 1340-1350 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These absorptions are typically seen as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclopropyl ring also absorb in the region just below 3000 cm⁻¹, often with a characteristic band near 3100 cm⁻¹ for C-H bonds on a cyclopropane (B1198618) ring.

C=C Aromatic Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, usually between 700-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1515 - 1530Strong
Nitro (NO₂)Symmetric Stretch1340 - 1350Strong
Aromatic C-HStretch> 3000Medium-Weak
Cyclopropyl C-HStretch~3100, <3000Medium
Aromatic C=CStretch1600 - 1450Medium-Variable
C-SStretch700 - 600Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

For this compound (C₉H₉NO₂S), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 195. The high-resolution mass spectrum (HRMS) would provide an exact mass measurement (calculated: 195.0376), which can confirm the elemental composition with high confidence.

Common fragmentation patterns in the mass spectrum would likely involve:

Loss of the nitro group (-NO₂, 46 Da) or nitrogen monoxide (-NO, 30 Da).

Cleavage of the C-S bond, leading to fragments corresponding to the cyclopropylthiol radical (m/z ~73) or the nitrophenyl cation (m/z 123).

Fragmentation of the cyclopropyl ring. For instance, the loss of ethene (C₂H₄, 28 Da) from the parent ion is a common pathway for cyclopropyl-containing compounds.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. For instance, the mass spectrum of the related compound Bis(4-nitrophenyl) sulfane shows a strong peak for the C₆H₅NO₂S fragment (m/z 155) and the C₆H₅NO₂ fragment (m/z 123), indicating the stability of the nitrophenyl moiety. rsc.org

Applications and Broader Context Within Organic Synthesis and Materials Science

Cyclopropyl(4-nitrophenyl)sulfane as a Synthetic Reagent or Intermediate

This compound serves as a versatile synthon, or building block, in organic chemistry. Its utility stems from the reactivity of the sulfide (B99878) linkage and the specific properties imparted by the cyclopropyl (B3062369) and nitrophenyl groups.

The structural framework of this compound makes it an important precursor in the synthesis of pharmaceutical intermediates. Cyclopropane-containing fragments are increasingly incorporated into drug design to create novel compounds with desirable physicochemical properties for probing new areas of chemical space. The bifunctional nature of molecules like aryl cyclopropyl sulfides allows for divergent synthesis, where either the sulfide or another functional group can be selectively modified to create a diverse library of compounds. This strategy is crucial in the generation of lead-like compounds and fragments for drug discovery.

The sulfide group in this compound is readily oxidized to produce other important functional groups, such as sulfoxides and sulfones. These transformations are significant as sulfoximines, in particular, have gained prominence in medicinal chemistry as bioisosteres of sulfones and sulfonamides, offering an additional vector for substitution that can fine-tune a compound's properties. Methods for converting sulfoxides to sulfoximines, for instance through hypervalent iodine-mediated NH transfer, have been developed and are widely applied in the synthesis of biologically active compounds. nih.gov This makes cyclopropyl sulfides like this compound valuable precursors to these more complex, functionalized cyclopropane (B1198618) derivatives. nih.govnih.gov The synthesis of sulfoximines from sulfides can be achieved in a one-pot reaction that involves the transfer of both an oxygen and an NH group, showcasing broad functional group tolerance. nih.gov

Significance of the Cyclopropyl Moiety in Chemical Compounds

The three-membered ring of the cyclopropyl group is the smallest carbocycle and possesses unique structural and electronic properties that chemists leverage in the design of new molecules. acs.org

The cyclopropane ring is a common structural motif in a wide array of natural and synthetic compounds that exhibit significant biological activity. mdpi.comresearchgate.net Its incorporation into a molecule can enhance potency, improve metabolic stability, and reduce off-target effects. acs.org Cyclopropane derivatives have demonstrated a broad spectrum of pharmacological actions, including antitumor, anti-inflammatory, antiviral, and antifungal properties. mdpi.comresearchgate.net For example, certain C-nucleosides featuring a 7-cyclopropylacetylene moiety have shown potent cytotoxic activity against cancer cells. nih.gov Another cyclopropyl-containing compound demonstrated a pure antiestrogenic mechanism of action, inhibiting the growth of estrogen receptor-positive human breast cancer cells. nih.gov

Biological ActivityExamples/ContextSource
AntitumorFound in C-nucleoside analogues and antiestrogens; can induce DNA damage in cancer cells. nih.govnih.gov
Anti-inflammatoryCyclopropane-containing natural products have shown anti-inflammatory effects. mdpi.com
AntiviralThe cyclopropane motif is present in various antiviral compounds. mdpi.comresearchgate.net
AntifungalCompounds like (+)-ambructicin S contain a cyclopropyl unit and exhibit potent antifungal activity. acs.org
AntibacterialCyclopropane rings are found in a number of compounds with antibacterial properties. mdpi.com

Due to its bond angles being compressed to 60°, the cyclopropane ring is highly strained. wiley-vch.de This inherent ring strain results in unusual bonding, with enhanced π-character in the C-C bonds, and makes the ring susceptible to ring-opening reactions. acs.org Organic chemists exploit this reactivity, using cyclopropanes as versatile intermediates to construct more complex molecular architectures. The conformationally constrained nature of the cyclopropyl group also provides a rigid scaffold, which is useful in probing stereoelectronic effects and directing the stereochemical outcome of reactions. wiley-vch.de This rigidity is also valuable in medicinal chemistry for restricting the conformation of flexible molecules to achieve a more favorable binding to biological targets. acs.org The development of harmonic force fields has even been extended to include highly strained three-membered rings to better model their behavior in complex systems like homopeptides. nih.gov

Many biologically active molecules containing a cyclopropane ring are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological effect. Therefore, the ability to synthesize a specific enantiomer is crucial. Asymmetric cyclopropanation refers to methods that create cyclopropane rings with a high degree of stereocontrol, yielding predominantly one enantiomer. nih.gov

Several key strategies are employed for asymmetric cyclopropanation:

Simmons-Smith Cyclopropanation: This classic method can be adapted for asymmetric synthesis by using chiral auxiliaries or catalysts to direct the cyclopropanation of substrates like allylic alcohols. mdpi.comwiley-vch.de

Transition-Metal-Catalyzed Reactions: Catalysts based on metals like rhodium, copper, and cobalt are widely used to decompose diazo compounds, which then add to alkenes to form cyclopropanes. The use of chiral ligands on the metal center allows for high enantioselectivity. acs.org

Biocatalysis: Engineered enzymes, such as repurposed heme proteins, have been developed to catalyze cyclopropanation reactions with excellent stereocontrol, offering a green and efficient alternative to traditional chemical catalysts. nih.gov

These methods are essential for accessing enantiomerically pure cyclopropanes that serve as key building blocks for pharmaceuticals and other bioactive compounds. acs.orgnih.gov

Asymmetric Cyclopropanation MethodDescriptionKey Features
Simmons-Smith ReactionUses a zinc carbenoid, often directed by a nearby functional group (e.g., hydroxyl) on a chiral substrate.Well-suited for allylic alcohols; can be highly diastereoselective. mdpi.comwiley-vch.de
Metal-Catalyzed Decomposition of Diazo CompoundsChiral catalysts (e.g., Rh(III), Cu(I)) mediate the reaction of a diazo compound with an alkene.Broad substrate scope; high enantiomeric excesses achievable. acs.org
Michael-Initiated Ring Closure (MIRC)A nucleophile adds to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.Can be catalyzed by chiral organocatalysts or metal complexes. acs.org
BiocatalysisEngineered enzymes catalyze the cyclopropanation, often via a carbenoid intermediate.High stereoselectivity (diastereo- and enantiopurity); operates under mild conditions. nih.gov

Applications in Materials Science

The unique structural and electronic properties of this compound make it a compound of interest in the field of materials science. Its potential lies in its ability to act as a versatile building block for the synthesis of novel materials with tailored functionalities. The presence of the cyclopropyl group, the nitro functionality, and the sulfide linkage all contribute to its potential to be incorporated into a variety of material architectures.

Potential as a Building Block in Novel Materials

This compound is recognized as a valuable precursor for the creation of advanced materials, particularly those with photoresponsive and mechanoresponsive properties. The core of its utility stems from the reactive nature of the aryl cyclopropyl sulfide moiety, which can be chemically transformed to create more complex molecular structures.

Research has indicated that aryl cyclopropyl sulfides, the class of compounds to which this compound belongs, are precursors to functionalized diazocines. These diazocines are significant as they serve as fundamental building blocks in the development of photo- and mechanoresponsive materials beilstein-journals.org. Such materials have the ability to change their properties in response to external stimuli like light or mechanical stress, making them suitable for applications in sensors, actuators, and smart textiles.

While direct research on the polymerization or material fabrication using this compound is not extensively detailed in publicly available literature, its structural components suggest several possibilities. The nitro group, for instance, can be chemically reduced to an amine, which then opens up pathways for polymerization through the formation of amides, imides, or other linkages. This could lead to the creation of novel polymers with the cyclopropyl group as a pendant moiety, influencing the polymer's physical and chemical characteristics.

The inherent strain of the cyclopropane ring and the electronic nature of the nitrophenyl group can impart specific properties to any material it is incorporated into. These properties could include altered solubility, thermal stability, and optical characteristics. The sulfide bond also offers a site for potential chemical modification, further expanding the possibilities for creating diverse material structures.

Below is a table summarizing the key molecular features of this compound and their potential contributions to the properties of new materials.

Molecular FeaturePotential Contribution to Material Properties
Cyclopropyl Ring Introduces conformational rigidity; can influence packing and morphology of materials.
4-Nitrophenyl Group Can be chemically modified (e.g., reduction to an amine) to enable polymerization; influences electronic and optical properties.
Sulfide Linkage Provides a point of chemical reactivity for further functionalization or cross-linking.

Further research into the polymerization and material synthesis utilizing this compound is needed to fully explore and realize its potential as a building block for innovative materials.

Q & A

Q. What is the optimal method for synthesizing cyclopropyl(4-nitrophenyl)sulfane in a research laboratory setting?

The copper-promoted S-cyclopropylation of 4-nitrobenzenethiol is a well-established method. The procedure involves reacting 4-nitrobenzenethiol with cyclopropylboronic acid in the presence of Cu(OAc)₂, cesium carbonate, and 2,2'-bipyridine in dichloroethane at 70°C for 16 hours under argon. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields the product in 78% purity. Key advantages include mild conditions and compatibility with nitro groups .

Basic Characterization

Q. How can researchers confirm the successful synthesis and purity of this compound?

Characterization relies on ¹H NMR spectroscopy : the compound exhibits distinct signals at δ 8.13 (d, J = 8.7 Hz, 2H, aromatic protons adjacent to nitro), 7.44 (d, J = 9.0 Hz, 2H, remaining aromatic protons), and cyclopropyl protons at δ 2.17–2.25 (m, 1H) and 0.72–0.77 (m, 2H). Thin-layer chromatography (TLC) and GC-MS are used to monitor reaction progress and verify purity .

Advanced Mechanistic Insight

Q. What is the proposed mechanism for the copper-promoted S-cyclopropylation of 4-nitrobenzenethiol?

The reaction likely proceeds via a copper-mediated radical pathway :

Cu(II) oxidizes the thiol to a thiyl radical.

Cyclopropylboronic acid undergoes transmetalation with Cs₂CO₃, generating a cyclopropyl radical.

Radical recombination forms the C–S bond.
The bipyridine ligand enhances Cu stability, while the nitro group’s electron-withdrawing nature facilitates thiyl radical formation. Competing disulfide byproduct formation (e.g., 1,2-bis(4-nitrophenyl)disulfane) is minimized under inert conditions .

Advanced Synthetic Alternatives

Q. Are there alternative catalytic systems for synthesizing this compound beyond copper-based protocols?

Yes, nano In₂O₃ catalysts with tetrabutylammonium tribromide (TBATB) have been used for similar sulfides (e.g., Allyl(4-nitrophenyl)sulfane). This method employs Na₂CO₃ in DMSO under N₂, yielding products via nucleophilic substitution. While not directly reported for cyclopropyl variants, this approach highlights the versatility of transition-metal-free systems for C–S bond formation .

Substituent Effects on Reactivity

Q. How does the nitro group in 4-nitrophenyl influence the reactivity and stability of this compound?

The nitro group is strongly electron-withdrawing, which:

  • Enhances electrophilicity at the sulfur atom, increasing susceptibility to nucleophilic attack.
  • Stabilizes the thiyl radical intermediate during synthesis.
  • Reduces metabolic degradation in biological studies due to decreased electron density on the aromatic ring.
    Comparative studies with methoxy or methyl substituents (e.g., cyclopropyl(4-methoxyphenyl)sulfane) show slower reaction kinetics but improved solubility in polar solvents .

Advanced Applications in Medicinal Chemistry

Q. What role does the cyclopropyl group play in modulating the bioactivity of this compound?

The cyclopropyl moiety:

  • Restricts conformational flexibility, enhancing target-binding specificity.
  • Improves metabolic stability by shielding the sulfur atom from oxidative enzymes.
  • Increases lipophilicity, potentially enhancing blood-brain barrier permeability.
    These properties make it a candidate for probing enzyme inhibitors (e.g., monoamine oxidases) or antimicrobial agents, though specific biological data for this compound remains underexplored .

Stability and Handling

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the sulfide to sulfoxide or sulfone.
  • Light Sensitivity : Protect from UV light due to the nitro group’s photosensitivity.
  • Purification : Use amber glassware during chromatography to minimize degradation.
    Safety protocols for nitrophenyl compounds (e.g., wearing nitrile gloves, fume hood use) are mandatory due to potential toxicity .

Advanced Analytical Challenges

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Rotameric equilibria : Cyclopropyl rings can cause splitting in ¹H NMR signals. Low-temperature NMR (e.g., –40°C) may resolve this.
  • Byproduct interference : Disulfides (e.g., 1,2-bis(4-nitrophenyl)disulfane) co-elute during chromatography. Use gradient elution and confirm purity via high-resolution MS.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Computational Modeling

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bond angles (e.g., C–S–C cyclopropyl strain).
  • Frontier Molecular Orbital (FMO) Analysis : Predict reactivity sites by analyzing HOMO (nitro group) and LUMO (cyclopropyl ring).
  • Molecular Dynamics (MD) : Simulate solubility in solvents like DCM or DMSO to guide experimental design.
    Software packages like Gaussian or ORCA are commonly used .

Advanced Comparative Studies

Q. How does this compound compare to its fluorinated analogs in terms of reactivity?

Fluorinated analogs (e.g., (difluoromethyl)(4-nitrophenyl)sulfane) exhibit:

  • Higher electrophilicity due to fluorine’s inductive effects.
  • Reduced thermal stability , with decomposition observed above 100°C.
  • Altered NMR shifts : Fluorine coupling splits ¹H signals (e.g., –CHF₂ at δ 5.8–6.2 ppm).
    Such comparisons aid in structure-activity relationship (SAR) studies for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(4-nitrophenyl)sulfane
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(4-nitrophenyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.